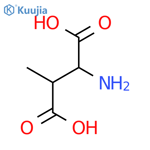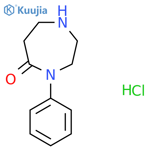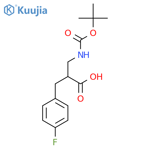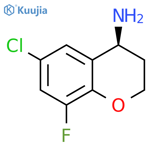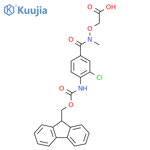Sphingolipids
Sphingolipids are a class of lipids characterized by the presence of sphingosine or its derivatives as the backbone. These unique lipids play crucial roles in cellular structure and function, particularly in the formation and maintenance of cell membranes. They contribute significantly to membrane stability and fluidity, influencing various physiological processes such as signaling pathways, cell proliferation, and apoptosis.
Sphingolipids are composed of several subtypes including ceramides, sphingomyelins, glycosylceramides, and cerebrosides, each with distinct molecular structures and functions. Ceramides serve as precursors for other sphingolipids and play roles in cell growth regulation and stress responses. Sphingomyelin is abundant in brain membranes, contributing to the myelin sheath integrity, which is essential for nerve conduction.
Research into sphingolipids has revealed their involvement in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Understanding these molecules can provide insights into therapeutic strategies targeting specific physiological or pathological conditions.

関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
